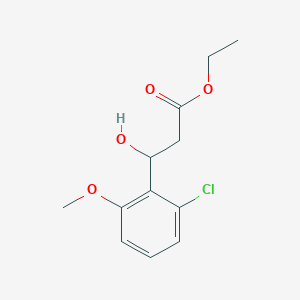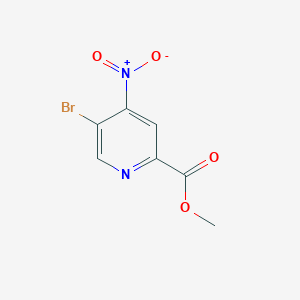
2-Pyrimidinecarboxylic acid, 5-methoxy-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrimidine-2-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypyrimidine-2-carbohydrazide typically involves the reaction of 5-methoxypyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, where the carboxylic acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the carbohydrazide .
Industrial Production Methods
Industrial production methods for 5-methoxypyrimidine-2-carbohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
5-Methoxypyrimidine-2-carbohydrazide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methoxypyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of enzymes such as DNA topoisomerase and kinases, which are involved in cell proliferation and survival . The compound’s effects are mediated through binding to the active sites of these enzymes, thereby blocking their activity and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazine-2-carbohydrazide: Similar in structure but with a pyrazine ring instead of a pyrimidine ring.
5-Nitropyrimidine-2-carbohydrazide: Contains a nitro group instead of a methoxy group.
5-Chloropyrimidine-2-carbohydrazide: Contains a chlorine atom instead of a methoxy group.
Uniqueness
5-Methoxypyrimidine-2-carbohydrazide is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials with specific properties.
Properties
CAS No. |
87362-26-3 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-methoxypyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-4-2-8-5(9-3-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI Key |
RXJFNTGUZAOELX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


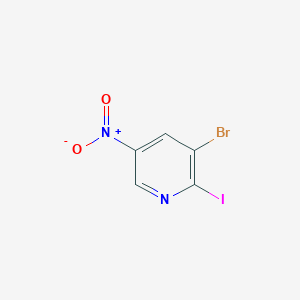

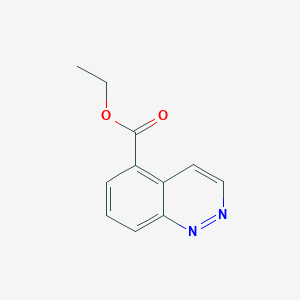
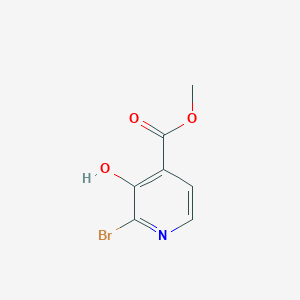
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
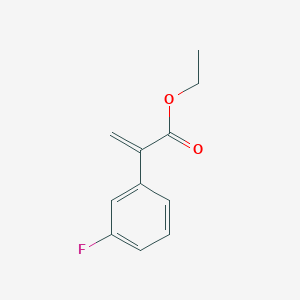
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
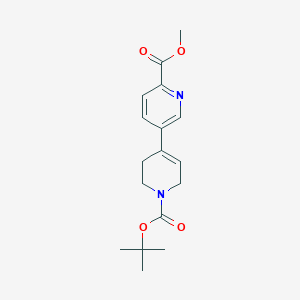
![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)
![2,8-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13678787.png)
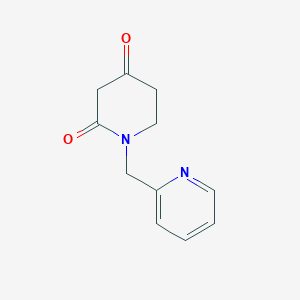
![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)
